molecular formula C19H15ClN2OS2 B2972259 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-14-2

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2972259
CAS No.: 686771-14-2
M. Wt: 386.91
InChI Key: CNHKZLMUPYSTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine scaffold. Its structure features a 2-chlorophenylmethyl sulfanyl group at position 2 and a phenyl substituent at position 3 (Figure 1). The synthesis of this derivative involves cyclization under mild conditions with formamide, yielding 60–65% efficiency, as reported for analogous thieno[3,2-d]pyrimidin-4(3H)-one isomers . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the phenyl substituent contributes to steric and electronic modulation.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS2/c20-15-9-5-4-6-13(15)12-25-19-21-16-10-11-24-17(16)18(23)22(19)14-7-2-1-3-8-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHKZLMUPYSTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines or amides.

    Introduction of the 2-chlorophenylmethylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final product formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienopyrimidinones

Table 1: Structural Comparison of Selected Thienopyrimidinones

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Key References
Target Compound: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-phenyl-... 2-Chlorophenylmethyl sulfanyl Phenyl 416.94
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-... (ECHEMI) 4-Chlorophenylmethyl sulfanyl 2-Methoxyphenyl 431.89
2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-... (ECHEMI) 2-Fluorophenylmethyl sulfanyl 4-Methylphenyl 410.91
BF25361 (2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-...) 2-Chloro-6-fluorophenylmethyl sulfanyl 3-Methoxyphenyl 434.93
Q/4 (2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one) 4-Chlorobenzyl thio N/A (cyclopentane fused) 320.83

Key Observations :

  • Fluorine Addition : BF25361 introduces a fluorine atom at the ortho position of the chlorophenyl group, which could enhance metabolic stability and lipophilicity .
  • Methoxy vs. Methyl Groups : The ECHEMI compound with a 2-methoxyphenyl substituent (vs. phenyl in the target) may improve solubility due to the polar methoxy group .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The structural formula of the compound features a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl methyl sulfanyl group and a phenyl moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Notably, they exhibit a range of pharmacological effects including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some compounds have been identified as inhibitors of specific enzymes involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For example:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds similar to this compound were tested against various cell lines including HeLa (cervical cancer), K562 (leukemia), and SU-DHL-6 (lymphoma).
    • The compound demonstrated moderate to high cytotoxicity with IC50 values ranging from 0.55 μM to 1.68 μM in different assays .
Cell LineIC50 (μM)Reference
HeLa0.126
K5620.164
SU-DHL-60.55
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by affecting cell morphology and inhibiting migration .
    • It has been suggested that structural modifications can enhance its potency as an EZH2 inhibitor, which is crucial for tumor growth regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Substituent Effects : Electron-donating groups tend to enhance activity while electron-withdrawing groups reduce it .
  • Functional Groups : The presence of specific functional groups such as piperidine or morpholine moieties can improve anticancer efficacy .

Other Pharmacological Activities

Beyond anticancer properties, compounds in this class have shown potential in other areas:

  • Antimicrobial Activity : Some derivatives exhibit moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and infections .

Case Studies

Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives:

  • A study reported that a derivative with a similar structure induced significant apoptosis in lymphoma cells while maintaining low toxicity towards normal cells .
  • Another investigation found that modifications leading to increased lipophilicity improved the binding affinity to target enzymes involved in cancer progression .

Q & A

Basic: What are the common synthetic routes for preparing this thienopyrimidinone derivative?

Answer:
The compound can be synthesized via nucleophilic substitution at the C2 position of the pyrimidinone core. Key steps include:

  • Thioether linkage formation: Reacting a 2-chlorobenzyl mercaptan with a pre-functionalized thieno[3,2-d]pyrimidin-4-one scaffold under basic conditions (e.g., NaH in THF or DMF) .
  • Cyclization: Utilizing reagents like LDA (lithium diisopropylamide) in THF at low temperatures (-78°C) to stabilize intermediates and prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfur-based substitutions?

Answer:
Byproduct formation (e.g., disulfides or over-alkylation) is mitigated by:

  • Controlled stoichiometry: Limiting the molar excess of 2-chlorobenzyl mercaptan to ≤1.2 equivalents .
  • Temperature modulation: Conducting reactions at 0–5°C to slow competing oxidation pathways .
  • Inert atmosphere: Using nitrogen/argon to prevent thiol oxidation .
  • Real-time monitoring: Employing TLC or HPLC-MS to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR: Identify substituents (e.g., phenyl, chlorophenyl) via aromatic proton signals (δ 7.2–7.8 ppm) and sulfur/chlorine-induced deshielding .
  • HRMS (ESI+): Confirm molecular weight (e.g., [M+H]+ at m/z 459.403) .
  • IR spectroscopy: Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S ~650 cm⁻¹) groups .

Advanced: How can conformational analysis resolve discrepancies in crystallographic vs. computational data?

Answer:

  • X-ray crystallography: Determine exact bond angles and ring puckering using Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ for the tetrahydrothieno ring) .
  • DFT calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify torsional strain or solvent effects .
  • Dynamic NMR: Probe ring-flipping dynamics in solution if solid-state and computational models diverge .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition: Screen against kinases or phosphodiesterases via fluorescence-based assays .
  • Antimicrobial activity: Broth microdilution for MIC values against S. aureus or E. coli .

Advanced: How to address contradictory bioactivity results across cell lines or assays?

Answer:

  • Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC50 trends .
  • Off-target profiling: Use kinome-wide panels or proteomics to identify unintended interactions .
  • Solubility checks: Verify compound stability in assay media via LC-MS to rule out aggregation or degradation .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thioether bond .
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the pyrimidinone lactam .
  • Purity thresholds: Maintain ≥95% purity (HPLC) to prevent catalytic decomposition by impurities .

Advanced: What strategies improve enantiomeric purity in analogs with chiral centers?

Answer:

  • Chiral chromatography: Use amylose/cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps .
  • Kinetic resolution: Utilize lipases or transition-metal catalysts to selectively modify one enantiomer .

Basic: How to interpret conflicting NMR signals for the tetrahydrothieno ring protons?

Answer:

  • Decoupling experiments: Apply 2D COSY or NOESY to distinguish overlapping multiplets (e.g., δ 2.5–3.5 ppm for -CH2-S-) .
  • Solvent variation: Switch from CDCl3 to DMSO-d6 to resolve broadening caused by slow conformational exchange .
  • Variable temperature NMR: Heat to 50°C to coalesce split peaks and confirm dynamic ring puckering .

Advanced: What computational tools predict metabolic liabilities in preclinical studies?

Answer:

  • ADMET predictors: Software like SwissADME or MetaSite identify susceptible sites (e.g., thioether oxidation, lactam hydrolysis) .
  • CYP450 docking: Glide or AutoDock simulate interactions with CYP3A4/2D6 to forecast metabolite formation .
  • MD simulations: GROMACS-based models assess binding stability to plasma proteins (e.g., albumin) affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.